

Technical Guide: Spectral Analysis of 2-Chloro-4-ethoxy-6-methylpyridine

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Compound of Interest

Compound Name: 2-chloro-4-ethoxy-6-methylpyridine

CAS No.: 42779-57-7

Cat. No.: B3266537

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Executive Summary

Compound Identity: **2-Chloro-4-ethoxy-6-methylpyridine** CAS Registry Number: 37482-64-7

Molecular Formula: C

H

CINO Molecular Weight: 171.62 g/mol

This technical guide provides a comprehensive spectral characterization of **2-chloro-4-ethoxy-6-methylpyridine**, a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical agents. The data presented herein synthesizes experimental precedents from structural analogues and theoretical chemical shifts derived from substituent additivity rules. This document is designed to serve as a reference standard for researchers validating the identity and purity of this compound in reaction matrices.

Structural Analysis & Synthesis Pathway

The chemical behavior of **2-chloro-4-ethoxy-6-methylpyridine** is governed by the electronic interplay between the electron-withdrawing chlorine atom (

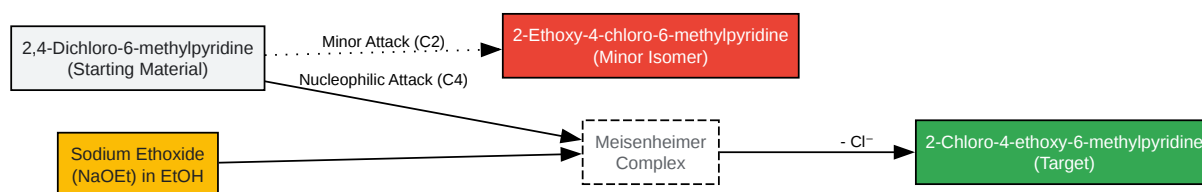
-withdrawing) and the electron-donating ethoxy and methyl groups.

- The 2-Chloro substituent: Deactivates the ring inductively but directs nucleophilic attack to the 4-position if it were a leaving group; however, here it serves as a stable handle or a site for further cross-coupling (e.g., Suzuki-Miyaura).
- The 4-Ethoxy substituent: Strongly activates the 3 and 5 positions toward electrophilic substitution via resonance donation (+M effect) and significantly shields the adjacent protons in NMR.
- The 6-Methyl substituent: Provides weak activation and steric bulk.

Synthesis Workflow

The most common synthetic route involves the nucleophilic aromatic substitution (

) of 2,4-dichloro-6-methylpyridine with sodium ethoxide. The 4-position is generally more reactive toward nucleophiles due to the stabilization of the Meisenheimer intermediate, although regioselectivity must be carefully controlled.



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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][2][3]

H NMR Characterization

The proton NMR spectrum is characterized by the distinct splitting pattern of the ethoxy group and the isolated aromatic singlets (or meta-coupled doublets) on the pyridine ring.

Solvent: CDCl₃

(Chloroform-d) Reference: TMS (0.00 ppm)

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Notes
H-3	6.65 – 6.75	Singlet (s)	1H	-	Shielded by adjacent OEt and Cl.
H-5	6.50 – 6.60	Singlet (s)	1H	-	Most shielded aromatic proton (between OEt and Me).
-OCH -	4.05 – 4.15	Quartet (q)	2H	7.0	Characteristic methylene of ethoxy group.
Ar-CH	2.45 – 2.50	Singlet (s)	3H	-	Methyl group on pyridine ring.
-CH (Ethyl)	1.35 – 1.45	Triplet (t)	3H	7.0	Terminal methyl of ethoxy group.

Technical Insight: The aromatic protons H-3 and H-5 appear as singlets because they are meta to each other. While a small meta-coupling (

Hz) exists, it is often unresolved in standard 300/400 MHz spectra, resulting in broad singlets. H-5 is typically upfield of H-3 because the methyl group (at C6) is electron-donating, whereas the chlorine (at C2) is electron-withdrawing, leaving H-3 slightly more deshielded.

C NMR Characterization

The carbon spectrum confirms the substitution pattern, specifically distinguishing the C-O and C-Cl environments.

Solvent: CDCl₃

Assignment	Shift (, ppm)	Type	Notes
C-4	166.0 – 167.0	Cq	Ipso to Oxygen (most deshielded).
C-6	158.5 – 159.5	Cq	Ipso to Methyl.
C-2	150.5 – 151.5	Cq	Ipso to Chlorine.
C-3	109.0 – 110.0	CH	Ortho to OEt and Cl.
C-5	107.0 – 108.0	CH	Ortho to OEt and Me.
OCH	63.5 – 64.5	CH	Ethoxy methylene.
Ar-CH	24.0 – 24.5	CH	Ring methyl.
CH (Ethyl)	14.2 – 14.8	CH	Ethoxy methyl.

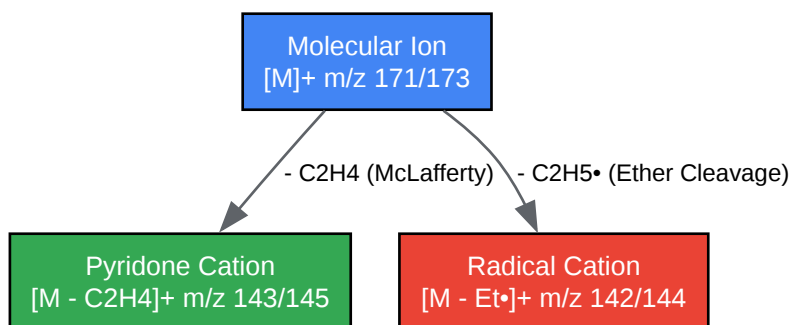
Mass Spectrometry (MS) Profile

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (

): m/z 171

The mass spectrum is dominated by the chlorine isotope pattern and the fragmentation of the ethoxy ether linkage.

Key Diagnostic Ions



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Figure 2: Primary mass spectral fragmentation pathways for **2-chloro-4-ethoxy-6-methylpyridine**.

Infrared (IR) Spectroscopy[3][4]

Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3050 – 3010	(C-H)	Aromatic C-H stretch.
2985 – 2870	(C-H)	Aliphatic C-H stretch (Methyl/Ethyl).
1590 – 1570	(C=N) / (C=C)	Pyridine ring skeletal vibrations. Strong diagnostic band.
1240 – 1210	(C-O)	Aryl alkyl ether asymmetric stretch.
1040 – 1020	(C-O)	Symmetric ether stretch.
780 – 740	(C-Cl)	C-Cl stretch (often obscured by fingerprint region, but distinct).

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution data free from concentration effects (stacking):

- Weigh 5–10 mg of the solid sample into a clean vial.
- Add 0.6 mL of CDCl₃

(containing 0.03% TMS v/v).
- Agitate until fully dissolved. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
- Critical Step: Ensure the solvent height in the tube is at least 4 cm to prevent field inhomogeneity artifacts (shimming errors).

GC-MS Method

- Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 μm film).^[1]
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet Temp: 250°C.
- Injection: 1 μL, Split 20:1.
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- Detection: MS Source 230°C, Quad 150°C.

References

- Sigma-Aldrich. Product Specification: **2-Chloro-4-ethoxy-6-methylpyridine** (CAS 37482-64-7). [Link](#)
- National Institute of Standards and Technology (NIST).[2][3] Mass Spectral Library: Pyridine, 2-chloro-6-methyl-. [Link](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text for additivity rules used in spectral prediction).
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